5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
Description
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a thiophene-based carboxylic acid derivative with a pyrrolidine substituent at the 5-position of the thiophene ring, modified as a hydrochloride salt. The pyrrolidine group (a five-membered saturated amine ring) distinguishes it from six-membered heterocyclic analogs, influencing solubility, stability, and biological interactions .
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZLVOUPZFYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, K2CO3
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene-2-methanol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Antithrombotic Activity
Research indicates that compounds containing pyrrolidine and thiophene structures exhibit significant antithrombotic effects. These compounds can inhibit factor Xa, a crucial enzyme in the coagulation cascade, thereby reducing thrombus formation. A study demonstrated that derivatives of this compound showed promising results in vitro, suggesting potential for development as anticoagulant agents .
Antidepressant Properties
The pharmacological profile of similar compounds suggests potential antidepressant activity through modulation of neurotransmitter systems. Pyrrolidine derivatives have been noted for their ability to enhance serotonin and norepinephrine levels, which are critical in mood regulation .
Antimicrobial Activity
Preliminary studies have also indicated that thiophene derivatives possess antimicrobial properties. The unique structure allows for interaction with bacterial cell membranes, leading to cell lysis and death . This application is particularly relevant in developing new antibiotics against resistant strains.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Activity : Piperazinylmethyl derivatives demonstrate moderate cytotoxicity in cancer cell lines (IC₅₀: 1–10 µM), but data for pyrrolidine analogs remain unreported .
Biological Activity
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of a thiophene ring, a pyrrolidine moiety, and a carboxylic acid group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- TLR7 Agonism : The compound has been identified as a TLR7 (Toll-like receptor 7) agonist. TLR7 plays a crucial role in the immune response, particularly in recognizing viral RNA and initiating inflammatory responses. This agonistic activity suggests potential applications in immunotherapy for diseases such as cancer and viral infections .
- Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .
Antimicrobial Activity
A summary of antimicrobial activity against various pathogens is presented in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | Complete inhibition |
| Escherichia coli | 0.025 mg/mL | Significant reduction |
| Candida albicans | 0.0048 mg/mL | Moderate inhibition |
| Bacillus mycoides | 0.0098 mg/mL | Moderate inhibition |
These results indicate that the compound has potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Case Studies
- TLR7 Agonist Activity : A study evaluated the effects of various TLR7 agonists, including derivatives similar to this compound, demonstrating enhanced cytokine production in immune cells, suggesting its potential for therapeutic use in enhancing immune responses against tumors .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of pyrrolidine derivatives, including this compound. The study found that it significantly inhibited the growth of multiple bacterial strains, supporting its use as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling pyrrolidine with a thiophene-2-carboxylic acid precursor via reductive amination. For example, derivatives like methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride (Isopropylarticaine Hydrochloride) are synthesized by reacting sodium methoxide with carboxylic acid precursors, followed by pH adjustment (e.g., HCl) to precipitate the hydrochloride salt . Purification typically involves recrystallization or column chromatography, with HPLC (≥98% purity) used for validation .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for resolving molecular geometry, including dihedral angles between functional groups (e.g., carboxylic acid and pyrrolidine moieties). For thiophene derivatives, XRD analysis has shown planar arrangements with hydrogen-bonded dimers in crystal lattices, as seen in 5-(methoxycarbonyl)thiophene-2-carboxylic acid . Complementary techniques include:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- NMR : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion for C₁₁H₁₆ClNO₂S).
Q. What safety protocols are recommended for handling hydrochloride salts in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with safety exams for lab courses) . Key measures include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- PPE : Gloves and goggles, especially when handling corrosive reagents.
- Storage : Keep in airtight containers at room temperature, away from moisture .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized for higher yields of the hydrochloride salt?
- Methodological Answer : Employ Design of Experiments (DoE) to minimize trial runs. For example, a Central Composite Design (CCD) can optimize parameters like pH, temperature, and stoichiometry. Statistical tools (e.g., ANOVA) identify significant factors, as demonstrated in chemical engineering reactor design . For thiophene derivatives, polar aprotic solvents (e.g., DMF) at 60–80°C often enhance coupling efficiency .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during quality control?
- Methodological Answer : Cross-validate using orthogonal methods:
- HPLC-MS : Detects impurities (e.g., unreacted pyrrolidine) that may co-elute with the target compound .
- NMR Relaxation Experiments : Differentiate between stereoisomers or polymorphs.
- Replication : Repeat synthesis under controlled conditions to isolate batch-specific anomalies, as emphasized in statistical experimental design .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic/electrophilic behavior. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors, leveraging crystallographic data from related compounds (e.g., thiophene-carboxylic acid dimers) . Software like ACD/Percepta predicts physicochemical properties (e.g., logP, solubility) for preclinical assessments .
Q. What regulatory standards apply to the analytical validation of this compound for pharmacological studies?
- Methodological Answer : Adhere to ISO/IEC 17043 for method validation, ensuring precision (RSD <2% for HPLC) and accuracy (spiked recovery 95–105%) . Reference standards (e.g., USP-grade) must meet criteria outlined in pharmacopeial guidelines, such as identity (IR match), assay (98–102%), and impurity profiling (<0.1% for any single impurity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
